molecular formula C25H28N4O3 B2990408 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one CAS No. 300556-94-9

6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one

Cat. No. B2990408
CAS RN: 300556-94-9
M. Wt: 432.524
InChI Key: VGCCUZWMJVFRNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, there are methods available for the synthesis of similar structures. For instance, a general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a related structure, involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Its molecular weight is 376.459 . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Synthesis and Antihistaminic Agents

  • Researchers have synthesized a series of benzimidazoles, including compounds similar to the one , to explore their H1-antihistaminic activity. These compounds have shown significant antihistaminic activity, both in vitro and in vivo. A specific compound in this series was found to be notably more potent than chlorpheniramine maleate in H1-antihistaminic activity and was considered for clinical evaluation (Iemura et al., 1986).

ORL1-Selective Antagonists

  • A novel pharmacophore for potent and selective ORL1 antagonist activity was discovered, leading to the development of a highly potent, orally available, and brain penetrable ORL1 antagonist. This compound, related to the chemical structure of interest, displayed significant potential in neurological applications (Okamoto et al., 2008).

Antineoplastic and Antifilarial Agents

  • A series of methyl and ethyl benzimidazole-2-carbamates, related to the compound of interest, were synthesized and evaluated for their potential as antineoplastic and antifilarial agents. Some of these compounds showed significant in vivo antifilarial activity against various worms and also demonstrated growth inhibition in cancer cell lines, suggesting their use in cancer treatment (Ram et al., 1992).

Antiproliferative Activity Against Cancer Cell Lines

  • New derivatives similar to the compound were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Among the series, specific compounds showed good activity on all cell lines except one, indicating potential as anticancer agents (Mallesha et al., 2012).

Biological Activity of Mannich Bases

  • Mannich bases containing the benzimidazole structure were synthesized and pharmacologically screened. One such compound showed low toxicity and potential as a stimulant of the central and peripheral nervous systems, with indications of neuroleptic and tranquilizing activities (Garazd et al., 2002).

Potential Anti-Tumor Agents

  • A study focused on synthesizing new heterocycles based on the benzimidazole structure and evaluating them as potential anti-tumor agents. The compounds showed promising results against human breast cell and liver carcinoma cell lines, suggesting their utility in cancer treatment (Badrey & Gomha, 2012).

properties

IUPAC Name

6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-4-16-13-17-23(31)19(25-26-20-7-5-6-8-21(20)28(25)3)15-32-24(17)18(22(16)30)14-29-11-9-27(2)10-12-29/h5-8,13,15,30H,4,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCCUZWMJVFRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCN(CC3)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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